N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a dimethylamino group attached to a tetrahydrobenzo[b]thiophene ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzo[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted thiophene derivative.
Introduction of the dimethylamino group: This step involves the alkylation of the tetrahydrobenzo[b]thiophene ring with a dimethylamine source under basic conditions.
Coupling with benzoyl chloride: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and tetrahydrobenzo[b]thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound may be utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group and the benzamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(aminomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
- N-(3-(methylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
- N-(3-(ethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
Uniqueness
N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is unique due to the presence of the dimethylamino group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-[(dimethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-20(2)12-15-14-10-6-7-11-16(14)22-18(15)19-17(21)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGEHUPKGKPJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.